Combrestatin A4 metabolite M5
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Overview
Description
Combretastatin A4 metabolite M5 is a derivative of combretastatin A4, a natural product isolated from the bark of the South African tree Combretum caffrum. Combretastatin A4 is known for its potent antitumor properties, primarily due to its ability to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of combretastatin A4 metabolite M5 involves several steps, starting from combretastatin A4Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of combretastatin A4 and its metabolites, including metabolite M5, involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Combretastatin A4 metabolite M5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of combretastatin A4, each with unique biological activities. These derivatives are often tested for their antitumor properties and other biological effects .
Scientific Research Applications
Combretastatin A4 metabolite M5 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying tubulin polymerization inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to disrupt tumor vasculature.
Industry: Used in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Combretastatin A4 metabolite M5 exerts its effects by binding to the colchicine binding site on tubulin, inhibiting its polymerization. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells. The compound also affects the tumor vasculature, leading to vascular collapse and tumor necrosis .
Comparison with Similar Compounds
Combretastatin A4 metabolite M5 is unique due to its potent antitumor activity and ability to disrupt tumor vasculature. Similar compounds include:
Combretastatin A4 phosphate: A water-soluble prodrug of combretastatin A4.
Colchicine: Another tubulin polymerization inhibitor with a similar mechanism of action.
Podophyllotoxin: A natural product with antimitotic properties.
Combretastatin A4 metabolite M5 stands out due to its enhanced biological activity and potential for therapeutic applications.
Properties
CAS No. |
119307-36-7 |
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Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H18O5/c1-20-15-9-12(10-16(21-2)17(15)22-3)5-4-11-6-7-13(18)14(19)8-11/h4-10,18-19H,1-3H3/b5-4- |
InChI Key |
AUHJKSXBAYVKEG-PLNGDYQASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C2=CC(=C(C=C2)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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